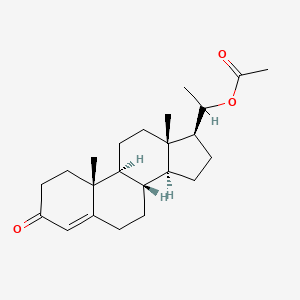

20-Dihydroprogesterone Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

20-Dihydroprogesterone Acetate is a synthetic derivative of progesterone, a naturally occurring hormone in the human body This compound is known for its role in various physiological processes, particularly in the reproductive system It is a metabolite of progesterone and is formed through the action of specific enzymes

Aplicaciones Científicas De Investigación

20-Dihydroprogesterone Acetate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: The compound is studied for its role in cellular processes and hormone regulation.

Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of reproductive disorders.

Mecanismo De Acción

Target of Action

20-Dihydroprogesterone Acetate, also known as 20α-Dihydroprogesterone (20α-DHP) or 20α-hydroxyprogesterone (20α-OHP), is a naturally occurring, endogenous progestogen . It primarily targets the progesterone receptors in the uterus .

Mode of Action

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It acts directly on the uterus, producing a complete secretory endometrium in an estrogen-primed uterus .

Biochemical Pathways

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . This transformation process is part of the steroid hormone biosynthesis pathway.

Pharmacokinetics

20α-DHP is formed from progesterone in the liver and in target tissues such as the endometrium . It is more slowly eliminated than progesterone . A single 200-mg oral dose of micronized progesterone has been found to result in peak levels of 20α-DHP of around 1 ng/mL after 2 hours . In another study, peak levels of 20α-DHP were around 10 ng/mL during therapy with 300 mg/day oral micronized progesterone .

Result of Action

20α-DHP has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone, with about one-fifth of the relative progestogenic activity . It has also been found to act as an aromatase inhibitor and to inhibit the production of estrogen in breast tissue in vitro .

Action Environment

The action of 20α-DHP can be influenced by various environmental factors. For instance, in a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHD production rate of 190 μM day −1 was determined for a total biotransformation time of 136 h . This suggests that the production and action of 20α-DHP can be optimized under controlled environmental conditions.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

20-Dihydroprogesterone Acetate is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It interacts with these enzymes to exert its biochemical effects .

Cellular Effects

This compound influences cell function by interacting with various biomolecules. It has been found to be selectively taken up into and retained in target tissues such as the uterus, brain, and skeletal muscle . It also has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It also acts as an aromatase inhibitor and inhibits the production of estrogen in breast tissue in vitro .

Temporal Effects in Laboratory Settings

In a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHP production rate was determined for a total biotransformation time of 136 hours . This indicates the stability and long-term effects of this compound on cellular function in laboratory settings .

Metabolic Pathways

This compound is involved in the metabolic pathway of progesterone, being formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with various enzymes. It is formed from progesterone in the liver and in target tissues such as the endometrium .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its formation from progesterone in the liver and in target tissues such as the endometrium, it can be inferred that it may be localized in these areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 20-Dihydroprogesterone Acetate typically involves the reduction of progesterone. One common method employs the use of 20α-hydroxysteroid dehydrogenase enzymes, which catalyze the reduction of progesterone to 20-Dihydroprogesterone. This reaction can be carried out in a biotechnological setup using recombinant microorganisms expressing the necessary enzymes .

Industrial Production Methods: At an industrial scale, the production of this compound can be achieved through a whole-cell biotransformation process. This involves the use of genetically engineered yeast cells that express the human enzyme 20α-hydroxysteroid dehydrogenase. The process is carried out in a fed-batch fermentation system, which allows for the continuous production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 20-Dihydroprogesterone Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form progesterone.

Reduction: It can be reduced to form other metabolites.

Substitution: Specific functional groups in the molecule can be substituted under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Progesterone.

Reduction: Various reduced metabolites.

Substitution: Substituted derivatives of this compound.

Comparación Con Compuestos Similares

- 20β-Dihydroprogesterone

- 17α-Hydroxyprogesterone

- 16α-Hydroxyprogesterone

- 5α-Dihydroprogesterone

- 11-Deoxycorticosterone

Comparison: 20-Dihydroprogesterone Acetate is unique due to its specific interaction with progesterone receptors and its ability to inhibit aromatase. Compared to other similar compounds, it has a lower affinity for progesterone receptors but exhibits significant aromatase inhibitory activity . This makes it particularly useful in conditions where both progesterone regulation and estrogen inhibition are desired.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 20-Dihydroprogesterone Acetate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include oxidation, reduction, and esterification reactions.", "Starting Materials": [ "Progesterone", "Acetic Anhydride", "Pyridine", "Sodium Acetate", "Chloroform", "Methanol", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Sulfate" ], "Reaction": [ "Step 1: Progesterone is oxidized to form 20-Hydroxyprogesterone using a mixture of sodium acetate, acetic anhydride, and pyridine as the catalyst.", "Step 2: 20-Hydroxyprogesterone is reduced to form 20-Dihydroprogesterone using sodium borohydride as the reducing agent.", "Step 3: 20-Dihydroprogesterone is esterified with acetic anhydride in the presence of pyridine to form 20-Dihydroprogesterone Acetate.", "Step 4: The crude product is purified by recrystallization from chloroform and methanol, followed by drying over sodium sulfate." ] } | |

Número CAS |

5062-62-4 |

Fórmula molecular |

C23H34O3 |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18+,19-,20+,21+,22+,23-/m1/s1 |

Clave InChI |

PXCKOQHPOYLYPE-KZJFZMNRSA-N |

SMILES isomérico |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

Sinónimos |

20β-Acetoxypregn-4-en-3-one; 20-Acetoxy-3-oxopregn-4-ene; 20β-Hydroxypregn-4-en-3-one Acetate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)